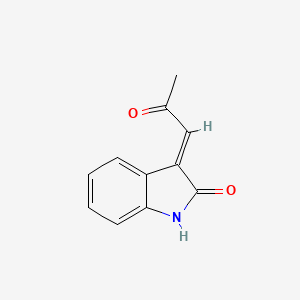

3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3E)-3-(2-oxopropylidene)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)6-9-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPYUQKKKCLZAT-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/1\C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802276 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Chemical Reactivity and Mechanistic Investigations of 3 2 Oxo Propylidene 1,3 Dihydro Indol 2 One

Reaction Pathways for Formation of the 3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one Scaffold

The synthesis of the this compound core structure is often achieved through multi-component reactions involving isatin (B1672199) and suitable methylene (B1212753) compounds. These reactions can proceed through various intermediates and are often influenced by catalytic conditions.

A prominent mechanistic pathway for the formation of related spiro-oxindole scaffolds involves the generation of azomethine ylide intermediates. rsc.org These 1,3-dipoles are typically formed in situ from the condensation of isatin with an amino acid, such as sarcosine or L-proline, which is accompanied by decarboxylation. mdpi.comnih.gov The resulting azomethine ylide can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles. rsc.orgnih.gov

The reaction is thought to commence with the nucleophilic addition of the amino acid to the C3-carbonyl group of isatin. mdpi.com This is followed by a series of conformational changes, proton transfers, dehydration, and finally decarboxylation to yield the azomethine ylide intermediate. mdpi.com This reactive intermediate then readily participates in cycloaddition reactions to form complex heterocyclic systems. rsc.org In some instances, the reaction may proceed through a nonconcerted Michael addition/Mannich reaction sequence, leading to the formation of zwitterionic intermediates that subsequently cyclize. nih.gov

Catalysis plays a pivotal role in directing the outcome of reactions involving the formation of the this compound scaffold and its derivatives. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. quora.comyoutube.comyoutube.com They can also enhance the selectivity of a reaction, favoring the formation of a specific product over others. youtube.com

In the context of isatin chemistry, both acid and base catalysts are employed. For instance, Lewis acidic sites on a catalyst can activate the isatin molecule towards nucleophilic attack. researchgate.net This is crucial in condensation reactions like the Knoevenagel condensation. Furthermore, the use of chiral catalysts, such as chiral dinuclear zinc complexes or organocatalysts like diphenylprolinol silyl ether, has been instrumental in achieving asymmetric synthesis, affording spirocyclic oxindole (B195798) products with high enantioselectivity. rsc.org The catalyst can induce facial selectivity in the cycloaddition step, leading to the preferential formation of one enantiomer. rsc.org The choice of catalyst can also influence the reaction mechanism, with some reactions proceeding via a stepwise Michael/Mannich sequence in the presence of certain catalysts. rsc.org

Intrinsic Reactivity of the 3-(2-Oxo-propylidene) Group

The 3-(2-oxo-propylidene) substituent imparts a unique reactivity to the indolin-2-one core. The exocyclic double bond, conjugated with the ketone carbonyl group, is the primary site of chemical transformations.

The 3-(2-oxo-propylidene) group exhibits both electrophilic and nucleophilic characteristics. The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles. Conversely, the exocyclic double bond, particularly the β-carbon, can act as a Michael acceptor, demonstrating its electrophilic nature. This is evident in reactions with nucleophiles like aniline, which can lead to substitution products via an addition-elimination pathway. researchgate.net

On the other hand, under certain conditions, derivatives of this scaffold can act as nucleophiles. For example, isatin-derived nitroalkenes can serve as γ-selective vinylogous Michael donors in reactions with suitable acceptors. researchgate.net

The C3 position of the indolin-2-one ring is a common site for the creation of a stereocenter, often a spiro quaternary stereocenter. Achieving stereochemical control in reactions at this position is a significant area of research. Asymmetric catalysis is a key strategy for controlling the stereochemical outcome.

For instance, asymmetric Friedel-Crafts alkylation of isatins with electron-rich aromatic compounds can produce optically active 3-aryl-3-hydroxy-2-oxindoles. nih.gov Similarly, asymmetric aldol (B89426) reactions of isatin with ketones, often catalyzed by proline derivatives or other organocatalysts, can yield 3-hydroxy-3-alkyl-2-oxindole derivatives with good enantioselectivity. rsc.org The stereoselectivity of these reactions can be influenced by various factors, including the catalyst structure, solvent, temperature, and the nature of the substituents on the isatin ring. rsc.org In 1,3-dipolar cycloaddition reactions, the use of chiral catalysts can lead to the formation of spiro-oxindolopyrrolidines with excellent diastereoselectivity and high enantiomeric excess. rsc.org

Tautomerism and Isomerization Phenomena within the Indolin-2-one System

The indolin-2-one system can exhibit tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium and can be interconverted by the migration of a proton. masterorganicchemistry.com

The most relevant form of tautomerism in this system is keto-enol tautomerism. researchgate.netfrontiersin.org The keto form, containing the carbonyl group, is typically in equilibrium with the enol form, which contains a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.com The position of this equilibrium is influenced by several factors, including the solvent, concentration, and the presence of substituents. researchgate.net In many cases, the keto form is the more stable and predominant tautomer in solution. frontiersin.orgresearchgate.net However, the enol tautomer can be the exclusive form in the crystal phase for some related systems. comporgchem.com The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com This tautomeric equilibrium is significant as the keto and enol forms can exhibit different chemical reactivity. masterorganicchemistry.com

Advanced Mechanistic Study Techniques (e.g., Kinetic Isotope Effects, Radical Trapping Experiments)

To elucidate the intricate reaction mechanisms involving this compound, researchers can employ a range of advanced techniques. These methods provide valuable insights into the nature of transition states and the involvement of reactive intermediates, such as radicals. Among the most powerful of these techniques are kinetic isotope effects (KIEs) and radical trapping experiments. While specific studies on this compound using these methods are not extensively documented in publicly available literature, their application can be understood by examining analogous chemical systems.

Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a powerful tool for determining reaction mechanisms by observing the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org This change in rate is attributed to the difference in zero-point vibrational energies between bonds to the lighter and heavier isotopes. princeton.edu For instance, the substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) can significantly alter reaction rates if the C-H bond is broken or formed in the rate-determining step of the reaction.

In the context of this compound, KIE studies could be instrumental in understanding reactions at the exocyclic double bond or the allylic protons. For example, in a hypothetical base-catalyzed isomerization or addition reaction, deuterating the allylic methyl group could reveal the extent of C-H bond cleavage in the transition state.

A primary kinetic isotope effect (kH/kD > 1) would be expected if the allylic C-H bond is broken during the rate-determining step. The magnitude of the KIE can provide further details about the symmetry of the transition state. Conversely, a secondary kinetic isotope effect (kH/kD ≠ 1) might be observed if the hybridization of the carbon atom changes during the reaction, even if the C-H bond is not directly broken.

Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Reaction Type | Position of Deuterium Labeling | Observed kH/kD | Mechanistic Implication |

| Base-catalyzed double bond isomerization | Allylic methyl group | 5.8 | C-H bond cleavage is the rate-determining step. |

| Michael addition | No direct C-H bond cleavage | 1.1 | Minor secondary KIE, suggesting rehybridization at the β-carbon. |

| Protonation of the enolate | Carbonyl α-position | 2.5 | Proton transfer is involved in the rate-determining step. |

Radical Trapping Experiments

Radical trapping experiments are designed to detect the presence of short-lived radical intermediates in a reaction. These experiments involve the addition of a "radical trap," a molecule that can react readily with a radical to form a stable, detectable product. Common radical traps include nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and triethylphosphite. researchgate.netresearchgate.net

For this compound, which possesses an α,β-unsaturated ketone moiety, certain reactions could proceed via radical pathways, particularly under photochemical or single-electron transfer conditions. For instance, in a hypothetical radical-mediated addition to the double bond, the presence of radical intermediates could be confirmed by the formation of a stable adduct with a radical scavenger.

The detection and characterization of such trapped adducts, often by techniques like mass spectrometry or NMR spectroscopy, would provide compelling evidence for a radical mechanism. The absence of a trapped product, while not definitive proof against a radical pathway, would suggest that other mechanisms are more likely. The regioselectivity of radical additions to indole (B1671886) derivatives can be complex, with some electron-deficient radicals showing a preference for addition at the C2 position. nih.gov

Illustrative Data from a Hypothetical Radical Trapping Experiment

| Reaction Condition | Radical Trap Used | Observation | Conclusion |

| Photochemical irradiation with a radical initiator | TEMPO | Formation of a TEMPO-adduct at the β-carbon of the exocyclic double bond, confirmed by mass spectrometry. | The reaction proceeds through a radical intermediate. |

| Thermal reaction in the dark | TEMPO | No TEMPO-adduct detected. | A radical pathway is unlikely under these conditions. |

| Electron-transfer catalysis | Triethylphosphite | Formation of a stable phosphonate adduct. | Evidence for the involvement of radical ions. |

By employing these and other advanced mechanistic techniques, a more complete picture of the chemical reactivity of this compound can be developed, facilitating the design of new synthetic methodologies and a deeper understanding of its interactions in various chemical and biological systems.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 2 Oxo Propylidene 1,3 Dihydro Indol 2 One

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. mdpi.com

FTIR spectroscopy is highly effective for identifying key functional groups due to their characteristic absorption frequencies.

The FTIR spectrum of 3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one is expected to display several prominent absorption bands:

N-H Stretching: A moderate to sharp band around 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the lactam ring. ijrar.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: This region is particularly diagnostic. Two distinct and strong absorption bands are expected for the two carbonyl groups. The lactam C=O stretch is typically found at a higher frequency (1710-1740 cm⁻¹), while the α,β-unsaturated ketone C=O in the side chain would absorb at a lower frequency (1670-1690 cm⁻¹) due to conjugation with the double bond. mdpi.comijrar.orgresearchgate.net

C=C Stretching: Absorptions in the 1590-1640 cm⁻¹ range are expected for the C=C stretching vibrations of both the exocyclic double bond and the aromatic ring. ijrar.org

Interactive Table: Predicted FTIR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Lactam (N-H) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2980 | Weak |

| C=O Stretch (Lactam) | Amide C=O | 1710 - 1740 | Strong |

| C=O Stretch (Ketone) | Ketone C=O | 1670 - 1690 | Strong |

| C=C Stretch | Alkene & Aromatic | 1590 - 1640 | Medium |

Raman spectroscopy provides vibrational information that is complementary to FTIR. aip.orgresearchgate.net While FTIR measures absorption based on changes in a bond's dipole moment, Raman scattering depends on changes in its polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.

For this compound, the C=C double bond and the symmetric breathing modes of the aromatic ring are expected to be particularly strong and well-defined in the Raman spectrum. researchgate.net The C=O stretching bands would also be present. A combined analysis of both FTIR and Raman spectra allows for a more complete and reliable assignment of the molecule's fundamental vibrational modes, leveraging the strengths of each technique to overcome the limitations of the other. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₁₁H₉NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated, allowing for confirmation of its chemical formula with a high degree of confidence, typically within a few parts per million (ppm).

Beyond exact mass determination, tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, are employed to elucidate the compound's structure through controlled fragmentation. The fragmentation pathways of protonated this compound are dictated by the stability of the resulting fragment ions. The analysis of these pathways provides valuable structural information, corroborating the connectivity of the atoms within the molecule.

The fragmentation process for this compound is expected to initiate at the most labile bonds and through rearrangements leading to stable neutral losses or charged fragments. Key fragmentation pathways likely include:

Loss of the acetyl group: Cleavage of the C-C bond between the carbonyl carbon and the exocyclic double bond could result in the loss of a ketene (B1206846) (CH₂=C=O) or an acetyl radical, followed by rearrangement.

Cleavage of the side chain: Fragmentation of the propylidene side chain is a probable pathway. A common fragmentation for indole (B1671886) derivatives involves cleavages that lead to the formation of stable, resonance-stabilized ions. ojp.govresearchgate.net

Loss of carbon monoxide (CO): The lactam carbonyl group within the oxindole (B195798) ring can be lost as CO, a characteristic fragmentation for many carbonyl-containing compounds. ojp.gov

A proposed set of key fragments and their theoretical masses is presented in the table below.

Table 1: Theoretical HRMS Data and Proposed Fragments for C₁₁H₉NO₂

| Ion/Fragment Formula | Description | Theoretical m/z |

|---|---|---|

| [C₁₁H₁₀NO₂]⁺ | Protonated Molecule [M+H]⁺ | 188.0655 |

| [C₁₀H₈NO]⁺ | Loss of H₂O | 158.0599 |

| [C₉H₈NO]⁺ | Loss of CH₃CO radical from [M]⁺• | 146.0599 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption properties of this compound are determined by its chromophoric system, which consists of the oxindole core in conjugation with the α,β-unsaturated ketone side chain. This extended π-system is expected to result in strong absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. libretexts.org

The UV-Vis spectrum of the parent oxindole (1,3-dihydro-indol-2-one) shows characteristic absorptions for the substituted benzene (B151609) ring and the lactam group. nist.gov The addition of the conjugated 2-oxo-propylidene side chain at the 3-position causes a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org For the closely related (E)-3-benzylideneindolin-2-one, absorption maxima are observed in the 300-400 nm range, and similar characteristics are expected for the title compound. researchgate.net

Fluorescence spectroscopy can provide further insights into the electronic structure and excited-state dynamics. Indole derivatives are well-known for their fluorescent properties. nih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence, returning to the ground state via the emission of a photon. The emission spectrum is typically a mirror image of the lowest energy absorption band, and the difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield and lifetime of the fluorescence would depend on the efficiency of non-radiative decay pathways.

Table 2: Representative Electronic Spectroscopy Data

| Parameter | Expected Value/Range | Associated Transition |

|---|---|---|

| λmax1 | 275–325 nm | π→π* (Indole Ring) |

| λmax2 | 330–400 nm | π→π* (Extended Conjugation) |

| ε (M⁻¹cm⁻¹) | > 10,000 | High, characteristic of allowed transitions |

The electronic transitions observed in the UV-Vis spectrum of this compound can be assigned to specific promotions of electrons between molecular orbitals. uzh.ch The primary transitions responsible for the characteristic absorption bands are π→π* and n→π*.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In this molecule, the extensive conjugated system, which includes the aromatic ring, the exocyclic double bond, and the carbonyl groups, gives rise to multiple π orbitals. The high-energy absorption bands are typically due to π→π* transitions. These transitions are quantum mechanically "allowed" and thus exhibit high molar absorptivity (ε). uzh.ch The longest wavelength absorption band (λmax) is attributed to the HOMO→LUMO π→π* transition of the entire conjugated chromophore.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), located on the oxygen atoms of the carbonyl groups and the nitrogen atom of the lactam, to a π* antibonding orbital. libretexts.orgyoutube.com These transitions are generally of lower energy (occur at longer wavelengths) than π→π* transitions. However, they are often "forbidden" by symmetry rules, resulting in significantly lower molar absorptivity and are sometimes obscured by the more intense π→π* bands. youtube.com

Transitions involving σ orbitals, such as n→σ*, occur at much higher energies (shorter wavelengths, typically <200 nm) and are generally not observed with standard UV-Vis spectrophotometers. libretexts.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique would also reveal the supramolecular assembly, detailing how individual molecules pack together in the crystal lattice. mdpi.com

The analysis would confirm the relative stereochemistry, particularly the configuration (E or Z) of the exocyclic C=C double bond. While related compounds often crystallize in common space groups like triclinic P-1 or monoclinic P2₁, the specific crystal system and space group for the title compound would be determined during the analysis. mdpi.commdpi.com

Table 3: Representative Crystallographic Data for an Indole Derivative Analog

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| V (ų) | 900.07 |

| Z | 4 |

Data is representative and based on a known indole derivative structure for illustrative purposes. mdpi.com

The supramolecular architecture of this compound in the solid state is governed by a combination of non-covalent intermolecular interactions. These interactions dictate the crystal packing and influence the material's physical properties.

Hydrogen Bonding: The molecule possesses a hydrogen bond donor in the form of the lactam N-H group and two hydrogen bond acceptors, the lactam and ketone C=O groups. This functionality strongly suggests the formation of intermolecular hydrogen bonds. A common motif for oxindoles is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a stable eight-membered ring. Alternatively, catemeric chains or more complex networks could be formed.

Weak C-H···O interactions may also play a role in directing the crystal packing arrangement. researchgate.net

X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. The oxindole ring system is expected to be largely planar. The exocyclic C=C double bond introduces rigidity and planarity to the propylidene side chain.

Key conformational features to be determined would include:

Planarity: The degree of planarity of the fused ring system and the attached side chain. Small deviations from planarity can be quantified by calculating the root-mean-square deviation of atoms from a mean plane.

Torsion Angles: The torsion angles will define the orientation of the side chain relative to the oxindole core. The C-C-C=C torsion angle will describe the conformation (s-cis or s-trans) of the enone moiety.

Bond Lengths and Angles: Precise measurement of bond lengths can provide insight into the degree of electron delocalization within the conjugated system. For example, the C=C and C=O bond lengths in the conjugated side chain may differ slightly from their standard values.

This detailed conformational data is crucial for understanding structure-property relationships and for computational modeling studies.

Computational and Theoretical Investigations of 3 2 Oxo Propylidene 1,3 Dihydro Indol 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one at the electronic level. These methods allow for the precise modeling of the molecule's behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G**, researchers can accurately model the geometry and electronic landscape of this compound. semanticscholar.orgscirp.org

These calculations yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations are used to determine various global reactivity descriptors. These parameters, including electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. scirp.org The molecular electrostatic potential (MEP) map, another output of DFT studies, visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Table 1: Representative Electronic Properties of an Indolin-2-one Scaffold Calculated using DFT

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (ΔE) | 4.4 eV |

| Electronegativity (χ) | 4.3 eV |

| Chemical Hardness (η) | 2.2 eV |

| Global Softness (S) | 0.45 eV⁻¹ |

Note: These values are illustrative for a representative indolin-2-one scaffold and are typically calculated using methods like B3LYP/6-311++G.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data and confirming the structure of synthesized compounds. DFT methods are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com These calculated values, when compared to experimental spectra, aid in the precise assignment of signals to specific atoms within the molecule.

Similarly, theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These computed frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the stretching frequencies of the C=O and N-H bonds in the indolin-2-one core. mdpi.com

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for an Indolin-2-one Scaffold

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3450 | 3320 |

| C=O stretch (amide) | 1750 | 1710 |

| C=O stretch (ketone) | 1705 | 1682 |

| C=C stretch | 1625 | 1606 |

Note: Calculated frequencies are typically scaled to improve agreement with experimental data. The values presented are representative for the indolin-2-one class of compounds. nih.gov

Molecular Dynamics Simulations (MDS) and Conformational Analysis

Molecular Dynamics Simulations (MDS) provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and conformational preferences.

Exploration of Conformational Landscapes and Flexibility

The presence of rotatable bonds in the 2-oxo-propylidene side chain of this compound allows for multiple conformations. MDS can be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformers. This analysis is crucial for understanding how the molecule's shape can influence its interactions with other molecules, including biological targets. The simulations reveal the flexibility of different parts of the molecule, which can be important for its ability to adapt to a binding site.

Ligand-Target Binding Interactions at a Mechanistic Level

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. For indolin-2-one derivatives, which are known to interact with various protein kinases, molecular docking studies can elucidate the specific binding modes and key interactions at a mechanistic level.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the protein. The simulation software calculates the binding affinity, often expressed as a docking score, and identifies the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These studies can reveal, for instance, how the carbonyl and N-H groups of the indolin-2-one core form hydrogen bonds with specific amino acid residues in the active site of a kinase.

Table 3: Representative Molecular Docking Results for an Indolin-2-one Ligand with a Protein Kinase Target

| Parameter | Result |

|---|---|

| Protein Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | Cys919, Asp1046, Glu885 |

| Types of Interactions | Hydrogen bonds with the amide N-H and C=O groups; hydrophobic interactions with the indole (B1671886) ring. |

Note: These results are illustrative and represent typical findings for the interaction of an indolin-2-one derivative with a kinase active site.

Solvation Effects and Solute-Solvent Interactions

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), are used to study solvation effects.

These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the free energy of solvation. This helps in understanding how the stability and conformational preferences of this compound might change in different solvents, from nonpolar to polar environments. The study of solute-solvent interactions can also provide insights into the molecule's solubility and how it might behave in a biological medium. Theoretical studies on related oxindole (B195798) derivatives have shown that the free energy of solvation is influenced by factors such as the solvent's dielectric constant and hydrogen bonding capacity.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indolin-2-one |

| Becke's three-parameter Lee-Yang-Parr |

Polarizable Continuum Models (PCM) for Solvation Free Energies

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in quantum chemistry to study the behavior of a solute in a solvent. q-chem.com In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's electron density polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a stabilization of the system. This interaction is used to calculate the solvation free energy, which is a crucial parameter for understanding a molecule's solubility and reactivity in different solvents.

The accuracy of PCM calculations depends on several factors, including the choice of the quantum mechanical method (e.g., Density Functional Theory - DFT), the basis set, and the definition of the solute cavity. rsc.org For indole derivatives, it has been shown that the choice of the density functional and the inclusion of diffuse functions in the basis set can be important for accurately representing their photophysical properties in solution. rsc.org

The solvation free energy (ΔGsolv) can be calculated for this compound in various solvents to predict its relative solubility. A more negative ΔGsolv indicates a more favorable solvation process.

Table 1: Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Different Solvents Calculated Using a PCM-DFT Approach.

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

| n-Hexane | 1.88 | -4.5 |

| Dichloromethane | 8.93 | -8.2 |

| Acetone | 20.7 | -9.5 |

| Methanol (B129727) | 32.7 | -11.3 |

| Water | 78.4 | -12.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. The trend shows that with increasing solvent polarity, the solvation free energy becomes more negative, suggesting better solubility in polar solvents.

Analysis of Electrostatic and Dispersive Contributions to Solvation

The solvation free energy can be decomposed into several components to understand the nature of solute-solvent interactions. The two major contributions are the electrostatic and the non-electrostatic (or dispersive) terms. nih.gov

The electrostatic contribution arises from the interaction of the solute's charge distribution with the polarized dielectric continuum of the solvent. For a polar molecule like this compound, with its carbonyl and lactam groups, this term is expected to be significant, particularly in polar solvents. nih.gov

The dispersive contribution, also known as the van der Waals contribution, arises from dispersion and repulsion forces between the solute and the solvent molecules. This term is related to the creation of the cavity in the solvent to accommodate the solute molecule. nih.gov

By analyzing these contributions, one can gain a deeper understanding of the driving forces for solvation. For instance, a large electrostatic contribution would suggest that specific polar interactions are key to the molecule's solubility in a given solvent.

Table 2: Hypothetical Decomposition of Solvation Free Energy (ΔGsolv) for this compound in Water.

| Contribution | Energy (kcal/mol) |

| Electrostatic (ΔGelec) | -15.2 |

| Dispersive (ΔGdisp) | +2.4 |

| Total Solvation Free Energy (ΔGsolv) | -12.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. The negative electrostatic contribution indicates a strong favorable interaction with the polar water molecules, while the positive dispersive term reflects the energy cost of creating a cavity in the solvent.

Prediction of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. grnjournal.usnih.gov This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, computational methods can be used to study various reactions, such as cycloadditions, nucleophilic additions to the exocyclic double bond, or reactions involving the enone system. arabjchem.org For example, in a hypothetical 1,3-dipolar cycloaddition reaction, DFT calculations can be employed to locate the transition state structures for different possible regio- and stereochemical pathways. nih.govresearchgate.net

The calculated activation energies for the different pathways can then be compared to predict the most likely reaction outcome. The geometry of the transition state provides detailed information about the bond-forming and bond-breaking processes. Furthermore, the inclusion of solvent effects, for instance through a PCM model, can be crucial for obtaining accurate predictions of reaction barriers in solution. nih.gov

Table 3: Hypothetical Calculated Activation Energies (ΔE‡) for a Reaction Involving this compound.

| Reaction Pathway | ΔE‡ (gas phase, kcal/mol) | ΔE‡ (in Methanol, kcal/mol) |

| Pathway A (Regioisomer 1) | 25.3 | 22.1 |

| Pathway B (Regioisomer 2) | 28.7 | 26.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. The lower activation energy for Pathway A suggests that the formation of Regioisomer 1 is kinetically favored. The inclusion of a polar solvent like methanol is shown to lower the activation barriers for both pathways, indicating a catalytic effect of the solvent.

By providing a detailed picture of the reaction landscape, computational modeling can guide the design of new synthetic routes and help in understanding the factors that control the selectivity of chemical reactions involving this compound.

Potential Academic Applications and Broader Research Impact of the 3 2 Oxo Propylidene 1,3 Dihydro Indol 2 One Scaffold

As a Versatile Synthon in Complex Molecule Synthesis

The unique structural features of 3-(2-oxo-propylidene)-1,3-dihydro-indol-2-one, particularly the electrophilic exocyclic double bond conjugated with the oxindole (B195798) carbonyl group, render it a highly versatile intermediate, or synthon, in organic synthesis. This reactivity allows for the construction of a diverse array of more complex molecular architectures.

The 3-alkylidene oxindole framework is a cornerstone for the synthesis of novel heterocyclic systems, especially spirocyclic oxindoles. These spiro compounds, where the C3 position of the oxindole is a spiro-center, are prevalent in many natural products and pharmaceutically active molecules. The double bond in this compound serves as a reactive handle for various cycloaddition reactions.

One of the major synthetic applications of 3-alkylidene oxindoles is their use as precursors to spirocyclic oxindoles. For instance, they can participate as dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides to create complex spiropyrrolidine-oxindole systems. These reactions often proceed with high regio- and diastereoselectivity, providing access to structurally diverse and stereochemically rich molecules. The versatility of the oxindole core allows for the synthesis of numerous derivatives that can be used in drug discovery programs. acs.orgrsc.org

The table below summarizes key reactions where 3-alkylidene oxindoles act as synthons for heterocyclic systems.

| Reaction Type | Reactant(s) | Product Type | Significance |

| [3+2] Cycloaddition | Azomethine Ylides | Spiropyrrolidine-oxindoles | Construction of complex, stereochemically rich spirocyclic systems. acs.org |

| Michael Addition | Various Nucleophiles | C3-functionalized oxindoles | Introduction of diverse functional groups at the C3 position. |

| Domino Reactions | Dienes, Dipoles | Fused- and Spiro-heterocycles | Efficient, one-pot synthesis of complex molecular architectures. rsc.org |

Development of Chemical Probes and Tools for Biological System Interrogation

The oxindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. By modifying the substituents on the 3-alkylidene moiety and the oxindole ring, researchers can develop potent and selective chemical probes to study and modulate the function of specific proteins and pathways.

Analogues of this compound have been synthesized and investigated as modulators of key signaling pathways. For example, derivatives of 3-(2-oxoethylidene)indolin-2-one have been identified as activators of the transcription factor Nrf2 and inhibitors of NF-κB signaling. These compounds serve as valuable tools for studying cellular stress responses and inflammation. By inducing cytoprotective enzymes and suppressing inflammatory responses, these molecules can help elucidate the roles of the Nrf2 and NF-κB pathways in diseases like cancer.

Furthermore, other derivatives, such as 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides, have been developed as inhibitors of the EGR-1 DNA-binding activity. These molecules act as chemical probes to investigate the role of EGR-1 in inflammatory skin diseases like atopic dermatitis, allowing for the targeted interrogation of this specific transcription factor.

The table below details examples of 3-alkylidene oxindole derivatives used as chemical probes.

| Derivative Class | Biological Target/Pathway | Research Application |

| 3-(2-oxoethylidene)indolin-2-ones | Nrf2 activation, NF-κB inhibition | Interrogation of cellular stress and inflammatory signaling pathways. |

| 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides | EGR-1 DNA-binding domain | Probing the role of EGR-1 in inflammatory skin disorders. |

| 3-Arylidene-2-oxindoles | NRH:Quinone Oxidoreductase 2 (NQO2) | Studying the function and inhibition of NQO2 in various diseases. nih.gov |

Advanced Materials Chemistry and Optoelectronic Applications

While the oxindole core is extensively studied for its biological activity, its application in advanced materials chemistry and optoelectronics is not as well-documented, particularly for the specific compound this compound. The broader class of organic molecules with extended π-conjugation systems can exhibit interesting optical and electronic properties. However, current research literature does not prominently feature this specific scaffold in the development of materials like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or nonlinear optical materials. Further research would be required to explore the potential of this compound and its derivatives in these fields.

Contribution to the Fundamental Understanding of Structure-Reactivity Relationships in Oxindoles

The this compound scaffold serves as an excellent model system for studying fundamental principles of chemical reactivity. The electronic properties of the exocyclic double bond are highly sensitive to the substituents on both the oxindole ring and the propylidene side chain. This allows for systematic studies of structure-reactivity relationships.

Kinetic studies on related 3-ylidene-2-oxindole derivatives in Michael addition reactions have provided quantitative insights into their electrophilicity. By varying substituents on the aromatic ring of the oxindole, researchers can modulate the reactivity of the Michael acceptor. For instance, electron-withdrawing groups on the oxindole ring increase the electrophilicity of the exocyclic double bond, leading to faster reaction rates with nucleophiles. These studies help in building predictive models for reaction outcomes and in the rational design of catalysts and reaction conditions. The analysis of these reactions allows for the determination of parameters that quantify the electrophilic reactivity, contributing to a broader understanding of nucleophile-electrophile interactions.

The stereochemical outcome of reactions at the C3 position is also a subject of fundamental interest. The planar nature of the 3-alkylidene group allows for facial discrimination by chiral reagents or catalysts, leading to the formation of enantiomerically enriched products. Studying these reactions provides valuable data for developing new asymmetric synthetic methodologies and for understanding the factors that control stereoselectivity. rsc.org

| Structural Feature | Influence on Reactivity | Area of Fundamental Study |

| Substituents on Oxindole Ring | Modulates electrophilicity of the C=C bond. | Quantitative structure-activity relationships (QSAR), reaction kinetics. |

| Propylidene Side Chain | Steric and electronic effects on nucleophilic attack. | Reaction mechanism, regioselectivity. |

| Planar C=C Bond | Allows for diastereoselective and enantioselective transformations. | Asymmetric synthesis, stereocontrol. |

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Stereoselective Synthesis

The biological activity of oxindole (B195798) derivatives is often intrinsically linked to their stereochemistry. aarf.asia Consequently, the development of novel catalytic systems capable of achieving high levels of stereoselectivity in the synthesis of compounds like 3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one and its analogs is a major research focus. The goal is to produce enantiomerically pure compounds, as different enantiomers can exhibit markedly different biological effects. aarf.asia

Asymmetric catalysis, employing either chiral metal complexes or small organic molecules (organocatalysis), has been a cornerstone of this effort. aarf.asianih.gov Significant progress has been made in the use of transition metal catalysts, such as those based on palladium, copper, and ruthenium, for the asymmetric synthesis of various oxindole derivatives. nih.govnih.gov For instance, palladium-catalyzed asymmetric allylic alkylation has proven to be a powerful method for constructing chiral centers in oxindole structures. nih.gov Similarly, copper catalysts have been successfully used in various transformations to produce enantioenriched oxindoles. nih.gov

Organocatalysis has also gained prominence due to its operational simplicity and environmentally friendly nature. aarf.asia Chiral organic molecules like proline have been effectively used to catalyze reactions such as Michael additions, leading to the synthesis of diverse oxindole derivatives with high enantioselectivity. aarf.asia

Future research in this area is directed towards the discovery of new, more efficient, and highly selective catalytic systems. This includes the design of novel chiral ligands for metal catalysts and the development of new organocatalysts. The aim is to broaden the scope of stereoselective reactions applicable to the this compound scaffold, enabling the synthesis of a wider range of complex and stereochemically defined derivatives.

| Catalyst Type | Metal/Molecule | Example Reaction | Reference |

| Transition Metal | Palladium (Pd) | Asymmetric Allylic Alkylation | nih.gov |

| Transition Metal | Copper (Cu) | Direct Addition Reactions | nih.gov |

| Transition Metal | Ruthenium (Ru) | C-C Coupling Reactions | nih.gov |

| Organocatalyst | Proline | Michael Addition | aarf.asia |

Integration of Artificial Intelligence and Machine Learning in Oxindole Design and Property Prediction

Machine learning models are being developed to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities and pharmacokinetic profiles. chemrxiv.orgresearchgate.net For oxindole derivatives, this could involve predicting their binding affinity to specific biological targets, their metabolic stability, or their potential toxicity. By screening virtual libraries of compounds, AI algorithms can identify promising candidates for synthesis and experimental testing, thereby reducing the number of molecules that need to be physically created and evaluated. nih.gov

The future of oxindole research will likely see a much deeper integration of AI and ML. This will not only involve property prediction but also de novo drug design, where algorithms generate entirely new molecular structures optimized for specific biological targets. oxfordglobal.com Furthermore, AI can aid in synthetic planning, predicting the most efficient routes to synthesize target oxindole derivatives. nih.gov

| AI/ML Application | Description | Potential Impact on Oxindole Research |

| Property Prediction | Using algorithms to forecast physicochemical and biological properties. chemrxiv.org | Faster identification of promising drug candidates. |

| Virtual Screening | Computational screening of large compound libraries. nih.gov | Reduced cost and time for initial hit identification. |

| De Novo Design | Generating novel molecular structures with desired properties. oxfordglobal.com | Discovery of new oxindole-based therapeutics with enhanced efficacy. |

| Synthetic Route Prediction | Predicting optimal chemical synthesis pathways. nih.gov | More efficient and sustainable synthesis of complex oxindoles. |

Exploration of Underexplored Reactivity Pathways Involving the Oxo-propylidene Moiety

The exocyclic double bond in the oxo-propylidene moiety of this compound is a key functional group that imparts a rich and potentially underexplored reactivity to the molecule. This conjugated system is susceptible to a variety of chemical transformations, offering opportunities for the synthesis of novel and complex molecular architectures.

One area of active investigation is the use of this moiety in cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides to similar (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones has been shown to proceed with high regio- and stereoselectivity, leading to the formation of complex spiro-pyrrolizidine oxindoles. arabjchem.org This suggests that the oxo-propylidene group in the title compound could be a valuable partner in various cycloaddition reactions, providing access to diverse five-membered heterocyclic systems.

Furthermore, the electrophilic nature of the double bond makes it a target for nucleophilic addition reactions. The nucleophilic vinylic substitution of similar (E)-3-(nitromethylene)indolin-2-one with pyrazol-3-ones has been demonstrated, affording 3-pyrazolylidene-2-oxindole compounds with high regio- and stereoselectivity. researchgate.net This highlights the potential for the oxo-propylidene moiety to react with a wide range of nucleophiles, leading to the formation of new C-C and C-heteroatom bonds.

Future research will likely focus on systematically exploring the reactivity of the oxo-propylidene group with a broader range of reactants and under various catalytic conditions. This could include investigating its participation in Diels-Alder reactions, Michael additions with different nucleophiles, and other pericyclic and addition reactions. A deeper understanding of these reactivity pathways will enable the synthesis of novel oxindole derivatives with unique structural features and potentially new biological activities.

High-Throughput Synthesis and Derivatization for Academic Chemical Library Expansion

The creation of large and diverse chemical libraries is crucial for identifying new lead compounds in drug discovery and for exploring chemical biology. High-throughput synthesis (HTS) and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large numbers of compounds for screening. rsc.org The oxindole scaffold is an excellent starting point for the construction of such libraries due to its privileged status in medicinal chemistry. nih.gov

A significant advancement in this area is the development of DNA-encoded library technology (DELT). rsc.org This technology allows for the synthesis of massive libraries of compounds, with each molecule tagged with a unique DNA barcode that encodes its synthetic history. rsc.org This enables the rapid screening of billions of molecules against a biological target. The development of on-DNA transformations compatible with the oxindole scaffold is a key area of research, allowing for the creation of diverse DNA-encoded oxindole libraries. rsc.org

Future efforts in this domain will focus on expanding the repertoire of chemical reactions that can be performed in a high-throughput manner on the this compound core. This includes the development of robust and scalable methods for derivatizing the oxo-propylidene moiety, the oxindole nitrogen, and the aromatic ring. The goal is to create comprehensive chemical libraries that systematically explore the chemical space around this scaffold. These libraries will be invaluable resources for academic and industrial researchers seeking to identify new probes for biological systems and starting points for drug development programs. rsc.orgnih.gov

| Approach | Description | Application to Oxindoles |

| High-Throughput Synthesis (HTS) | Automated synthesis of large numbers of compounds. | Rapid generation of oxindole analogs for screening. |

| Diversity-Oriented Synthesis (DOS) | Synthesis of structurally diverse molecules from a common starting material. nih.gov | Creation of oxindole libraries with a wide range of scaffolds. |

| DNA-Encoded Library Technology (DELT) | Synthesis of massive libraries with DNA barcodes for identification. rsc.org | Screening of billions of oxindole derivatives for biological activity. |

Q & A

Q. What are the key considerations for synthesizing 3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one with high purity?

The synthesis typically involves multi-step reactions, including condensation of indol-2-one derivatives with keto compounds. Key steps include:

- Solvent optimization : Ethanol or THF under reflux conditions enhances cyclization efficiency .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) improve reaction rates and regioselectivity .

- Purification : Column chromatography or recrystallization is critical to achieve >95% purity, verified via HPLC and NMR .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological approaches include:

- Spectroscopic analysis : H/C NMR confirms the Z/E configuration of the exocyclic double bond .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in analogs like OSU 111 (IC₅₀ = 0.5–0.9 µM) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the primary challenges in scaling up synthesis for in vivo studies?

- Yield optimization : Multi-step reactions often suffer from cumulative yield losses (e.g., 30–50% drop in final steps) .

- Byproduct management : Thiazolidinone byproducts may form due to sulfur-containing intermediates, requiring rigorous purification .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or halogen substitutions) impact biological activity?

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., hormone-dependent vs. independent cancers) affect IC₅₀ values .

- Standardized protocols : Use harmonized conditions (e.g., 48-hr exposure, 10% FBS) to ensure reproducibility .

- Mechanistic studies : Combine tubulin-binding assays with apoptosis markers (e.g., caspase-3) to clarify mode of action .

Q. How can computational modeling enhance the design of derivatives with improved selectivity?

- Molecular docking : Predict binding affinity to targets like VEGFR-2 or tubulin using software (e.g., MOE) .

- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with activity to prioritize substituents .

- ADMET profiling : Simulate pharmacokinetic properties (e.g., BBB penetration) to reduce off-target effects .

Q. What methodologies validate synergistic effects when combining this compound with other inhibitors?

- Isobologram analysis : Quantifies synergy (e.g., 3-(2-hydroxyphenylamino)-1,3-dihydro-indol-2-one + kojic acid reduces tyrosinase activity by 70% vs. 50% alone) .

- Combination Index (CI) : CI <1 indicates synergy; CI =1 additive; CI >1 antagonism .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.